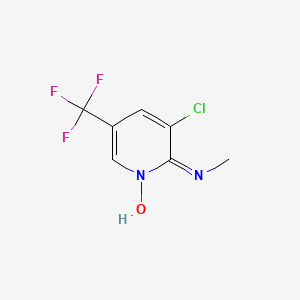
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with chlorine, a methylamino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully monitored to ensure the desired product is obtained.
Oxidation Step: The final step involves the oxidation of the intermediate compound to form the 1-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide derivatives
Uniqueness
This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine 1-oxide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
- Chemical Formula: C₇H₈ClF₃N₂O
- CAS Number: 1208081-43-9
- Molecular Weight: 210.60 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial for cancer cell proliferation.
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent.
- Antimicrobial Properties : Preliminary investigations have suggested that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Data Table
| Activity Type | Test Organism / Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 (breast cancer) | 25.72 | |
| Antimicrobial Activity | Staphylococcus aureus | 0.4 - 1.9 | |
| Apoptosis Induction | U87 (glioblastoma) | 45.2 |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted by Goreti Ribeiro Morais et al. demonstrated that this compound significantly induced apoptosis in MCF-7 cells with an IC50 value of 25.72 µM. Flow cytometry results confirmed the dose-dependent nature of the apoptosis induction, indicating its potential for therapeutic application in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 0.4 to 1.9 µg/mL, suggesting that it could be developed as a novel antibacterial agent .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Modifications to the pyridine ring have been shown to enhance its biological activity, particularly in terms of anticancer efficacy and antimicrobial potency .
Properties
Molecular Formula |
C7H6ClF3N2O |
|---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
3-chloro-1-hydroxy-N-methyl-5-(trifluoromethyl)pyridin-2-imine |
InChI |
InChI=1S/C7H6ClF3N2O/c1-12-6-5(8)2-4(3-13(6)14)7(9,10)11/h2-3,14H,1H3 |
InChI Key |
YAKGEUCDQWPASU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C(=CC(=CN1O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















